A Technical Guide to the Cellular Uptake Mechanism of 99mTc-Sestamibi in Cancer Cells
A Technical Guide to the Cellular Uptake Mechanism of 99mTc-Sestamibi in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Technetium-99m Sestamibi (99mTc-Sestamibi) is a lipophilic, cationic radiopharmaceutical widely utilized in nuclear medicine for tumor imaging. Its accumulation within cancer cells is a multi-factorial process primarily driven by the electrochemical gradients across cellular and mitochondrial membranes. However, the ultimate intracellular concentration is significantly modulated by the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), which function as efflux pumps. This guide provides an in-depth exploration of the core mechanisms governing 99mTc-Sestamibi uptake, the influence of key cellular machinery, and the signaling pathways that regulate these processes. Detailed experimental protocols and quantitative data are presented to support further research and development in this field.
Core Mechanism of 99mTc-Sestamibi Uptake
The uptake of 99mTc-Sestamibi into cancer cells is predominantly a passive process, driven by the negative plasma and mitochondrial membrane potentials. As a lipophilic cation, it readily diffuses across the cell membrane.[1][2]
-
Plasma Membrane Potential: Cancer cells typically maintain a more negative intracellular electrical potential compared to the extracellular environment. This negative potential attracts the positively charged 99mTc-Sestamibi, facilitating its initial entry into the cytoplasm.
-
Mitochondrial Sequestration: The primary site of 99mTc-Sestamibi accumulation is within the mitochondria.[3][4] Mitochondria in cancer cells possess a highly negative membrane potential (ΔΨm), which is crucial for ATP production.[5][6] This strong negative gradient acts as an electrophoretic sink, driving the sequestration of the cationic radiotracer within the mitochondrial matrix.[1][7] In fact, over 90% of myocardial 99mTc-Sestamibi has been localized to the mitochondrial fraction.[3]
The overall uptake process can be visualized as a two-step mechanism: passive diffusion across the plasma membrane into the cytoplasm, followed by electrophoretic-driven accumulation within the mitochondria.
Figure 1: Cellular uptake and mitochondrial sequestration of 99mTc-Sestamibi.
The Role of Efflux Pumps in Modulating Uptake
While the electrochemical gradients favor the accumulation of 99mTc-Sestamibi, its retention is actively opposed by efflux pumps, primarily P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP).[5][8] These ATP-dependent transporters actively extrude a wide range of substrates, including chemotherapeutic drugs and 99mTc-Sestamibi, from the cell.[9][10]
-
P-glycoprotein (P-gp): Encoded by the MDR1 (or ABCB1) gene, P-gp is a well-characterized efflux pump that confers multidrug resistance in cancer.[6] 99mTc-Sestamibi is a known substrate for P-gp.[5][10] High levels of P-gp expression in cancer cells lead to increased efflux and consequently, reduced net accumulation of the radiotracer.[11][12] This phenomenon is the basis for using 99mTc-Sestamibi imaging to non-invasively assess P-gp function and predict response to chemotherapy.[6][13]
-
Multidrug Resistance-associated Protein (MRP): 99mTc-Sestamibi has also been identified as a substrate for MRP.[8] Similar to P-gp, overexpression of MRP can contribute to the efflux of 99mTc-Sestamibi, although the clinical significance of this interaction is still under investigation.
The interplay between the passive influx driven by membrane potentials and the active efflux mediated by P-gp and MRP ultimately determines the steady-state concentration of 99mTc-Sestamibi within a cancer cell.
Figure 2: Balance of 99mTc-Sestamibi influx and P-gp mediated efflux.
Quantitative Data on 99mTc-Sestamibi Uptake
The following tables summarize quantitative data from various studies on 99mTc-Sestamibi uptake in different cancer cell lines.
| Cell Line | P-gp Expression | 99mTc-Sestamibi Uptake (% dose/mg protein after 60 min) | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | Low | 15.9 ± 0.5 | [14] |
| ZR-75 (Human Breast Adenocarcinoma) | Not specified | 14.2 ± 0.4 | [14] |
| MatB-WT (Rat Breast Adenocarcinoma) | Low | High (not quantified) | [4] |
| MatB-AdrR (Doxorubicin-resistant) | High | Low (not quantified) | [4] |
Table 1: 99mTc-Sestamibi Uptake in Different Breast Cancer Cell Lines
| Cell Line | Treatment | 99mTc-Sestamibi Uptake (Mean level in MBq/mg of protein) | P-value | Reference |
| MCF-7 | Control (no asiaticoside) | 0.95 ± 0.007 | 0.14 | [15] |
| MCF-7 | 10 µM asiaticoside | 0.81 ± 0.009 | 0.60 | [15] |
| MCF-7 | 20 µM asiaticoside | 0.79 ± 0.019 | 0.03 | [15] |
| MCF-7 | 30 µM asiaticoside | 0.63 ± 0.004 | 0.03 | [15] |
| MCF-7 | 40 µM asiaticoside | 0.13 ± 0.006 | 0.03 | [15] |
| MCF-7 | 50 µM asiaticoside | 0.07 ± 0.008 | 0.03 | [15] |
Table 2: Effect of Asiaticoside on 99mTc-Sestamibi Uptake in MCF-7 Cells
| Cell Line | Treatment | Effect on 99mTc-Sestamibi Accumulation | Reference |
| 9-OH-E-resistant cells | Verapamil | No effect on 9-OH-E uptake | [16] |
| Multidrug-resistant cells | Verapamil | ~300% increase in NMHE accumulation | [16] |
| MCF7/VP (MRP1-expressing) | Verapamil | 100-200% increase in 99mTc-Tetrofosmin uptake | [17] |
Table 3: Effect of Verapamil on Radiotracer and Drug Accumulation in Resistant Cell Lines
Signaling Pathways Regulating Uptake
The net accumulation of 99mTc-Sestamibi can be influenced by signaling pathways that regulate either mitochondrial membrane potential or the expression of efflux pumps.
Regulation of P-glycoprotein Expression
Several signaling pathways have been implicated in the regulation of P-gp expression, thereby indirectly affecting 99mTc-Sestamibi efflux.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[18][19] Activation of this pathway has been shown to upregulate P-gp expression, contributing to multidrug resistance.[7][9]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell growth and differentiation.[10][20] Activation of the MAPK/ERK pathway can also lead to increased P-gp expression.[1][9]
Figure 3: PI3K/Akt and MAPK/ERK pathways regulating P-gp expression.
Regulation of Mitochondrial Membrane Potential
The high mitochondrial membrane potential (ΔΨm) in cancer cells, which is a key driver of 99mTc-Sestamibi accumulation, is also subject to regulation by various signaling pathways.
-
cAMP/PKA Pathway: Cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) can phosphorylate and regulate the activity of electron transport chain complexes, which are responsible for generating the proton gradient that creates the mitochondrial membrane potential.[5]
-
MAPK/ERK Pathway: The MAPK/ERK pathway can also influence mitochondrial function and membrane potential, further linking this pathway to the modulation of 99mTc-Sestamibi uptake.[3][20]
Experimental Protocols
In Vitro 99mTc-Sestamibi Uptake Assay
This protocol describes a method for quantifying the uptake of 99mTc-Sestamibi in cultured cancer cells.
Materials:
-
Cultured cancer cells (e.g., MCF-7, MCF-7/ADR)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
99mTc-Sestamibi
-
Gamma counter
-
96-well or 24-well plates
-
Incubator (37°C, 5% CO2)
-
Lysis buffer
-
Protein assay kit
Procedure:
-
Seed cells in 96-well or 24-well plates and allow them to adhere and grow to near confluence.[2]
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium to each well. For experiments with inhibitors (e.g., verapamil), add the inhibitor to the medium at the desired concentration and pre-incubate for 30-60 minutes.[2]
-
Initiate the uptake by adding 99mTc-Sestamibi to each well to a final concentration of approximately 1 µCi/mL.
-
Incubate the plates at 37°C for the desired time points (e.g., 15, 30, 60, 120 minutes).
-
To terminate the uptake, aspirate the radioactive medium and rapidly wash the cells three times with ice-cold PBS.[2]
-
Lyse the cells by adding lysis buffer to each well and incubate for 10-15 minutes at room temperature.
-
Transfer the cell lysates to counting tubes.
-
Measure the radioactivity in each sample using a gamma counter.[21]
-
Determine the protein concentration of the cell lysates using a standard protein assay.
-
Express the uptake as a percentage of the initial dose per milligram of protein.
Mitochondrial Fractionation
This protocol outlines a method for isolating mitochondria from cultured cells to determine the subcellular localization of 99mTc-Sestamibi.
Materials:
-
Cultured cells treated with 99mTc-Sestamibi
-
Mitochondrial isolation buffer
-
Dounce homogenizer
-
Centrifuge capable of reaching 15,000 x g
-
Gamma counter
Procedure:
-
Harvest the cells by scraping or trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold mitochondrial isolation buffer.
-
Homogenize the cells using a Dounce homogenizer with 10-20 strokes.[7]
-
Centrifuge the homogenate at 600-800 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.[5][6]
-
Carefully collect the supernatant and centrifuge it at 10,000-15,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.[6][7]
-
The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.
-
Wash the mitochondrial pellet with isolation buffer and centrifuge again.
-
Measure the radioactivity in the cytosolic and mitochondrial fractions using a gamma counter.
Western Blotting for P-glycoprotein
This protocol describes the detection of P-gp expression in cancer cell lysates by Western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-P-glycoprotein monoclonal antibody (e.g., C219)[9][11]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[22]
-
Incubate the membrane with the primary anti-P-gp antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]
-
Wash the membrane three times for 10 minutes each with TBST.[23]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Conclusion
The uptake of 99mTc-Sestamibi in cancer cells is a complex process governed by the interplay of passive diffusion, driven by strong negative mitochondrial membrane potentials, and active efflux mediated by P-gp and MRP. Understanding these mechanisms and the signaling pathways that regulate them is crucial for the optimal use of 99mTc-Sestamibi in oncologic imaging and for the development of strategies to overcome multidrug resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working to advance our understanding and application of this important radiopharmaceutical.
References
- 1. drexel.edu [drexel.edu]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Control of cell death and mitochondrial fission by ERK1/2 MAP kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 99Tcm-sestamibi as an agent for imaging P-glycoprotein-mediated multi-drug resistance: in vitro and in vivo studies in a rat breast tumour cell line and its doxorubicin-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 99mTc-sestamibi is a substrate for P-glycoprotein and the multidrug resistance-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. thermofisher.com [thermofisher.com]
- 12. P-Glycoprotein Monoclonal Antibody (C219) (MA1-26528) [thermofisher.com]
- 13. P-glycoprotein expression is associated with sestamibi washout in primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of uptake of 99mTc-MIBI, 99mTc-tetrofosmin and 99mTc-Q12 into human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of asiaticoside on 99mTc-tetrofosmin and 99mTc-sestamibi uptake in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of verapamil on the cellular accumulations and toxicity of several antitumor drugs in 9-hydroxy-ellipticine-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. radiology.wisc.edu [radiology.wisc.edu]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. ptglab.com [ptglab.com]
